

4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one

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An In-depth Technical Guide to **4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one**: Properties, Synthesis, and Applications

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.^[1] Fused-ring derivatives of indole often exhibit enhanced and specific biological activities. Among these, the cyclopenta[b]indole scaffold has garnered significant interest from the pharmaceutical industry as a template for novel therapeutics, particularly in oncology.^[2] Compounds built upon this framework have demonstrated potent activities, including the disruption of microtubule dynamics, positioning them as promising antineoplastic agents.^{[3][4]}

This technical guide focuses on a key derivative, **4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one** (CAS: 50776-26-6). While primarily classified as a drug intermediate for the synthesis of more complex active compounds, its well-defined structure provides a crucial starting point for the development of next-generation therapeutics.^{[5][6]} This document will provide a comprehensive overview of its known chemical properties, a proposed synthetic pathway based on established methodologies, its spectroscopic signature, and the broader context of its application in modern drug discovery.

Physicochemical and Structural Properties

4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one is a stable, solid compound under standard laboratory conditions. Its core structure consists of a central indole ring system fused with a cyclopentanone ring, and an N-methyl group at the 4-position, which significantly influences its chemical behavior by blocking the indole nitrogen's hydrogen-bonding capability.

Property	Value	Source
IUPAC Name	4-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-one	[7]
Synonym	4-Methyl-3,4-dihydro-2h-cyclopenta[b]indol-1-one	[5][6]
CAS Number	50776-26-6	[7][8]
Molecular Formula	C ₁₂ H ₁₁ NO	[7][9]
Molecular Weight	185.23 g/mol	[7][9]
Appearance	Light yellow to yellow solid	[9]
Purity	≥97%, with lots tested up to 99.94% by LCMS	[7][9]
SMILES	O=C1CCC(N2C)=C1C3=C2C=CC=C3	[7]
Storage	Recommended storage as a powder is 3 years at -20°C or 2 years at 4°C. In solvent, store for up to 6 months at -80°C.	[9]

Synthesis and Mechanistic Insights

While specific proprietary syntheses may exist, the construction of the cyclopenta[b]indolone core is classically achieved via the Fischer indole synthesis.^[2] This robust and versatile reaction remains a primary method for creating such fused heterocyclic systems. The following

protocol outlines a plausible and scientifically grounded approach to synthesize the title compound.

Proposed Synthetic Protocol: Fischer Indole Synthesis

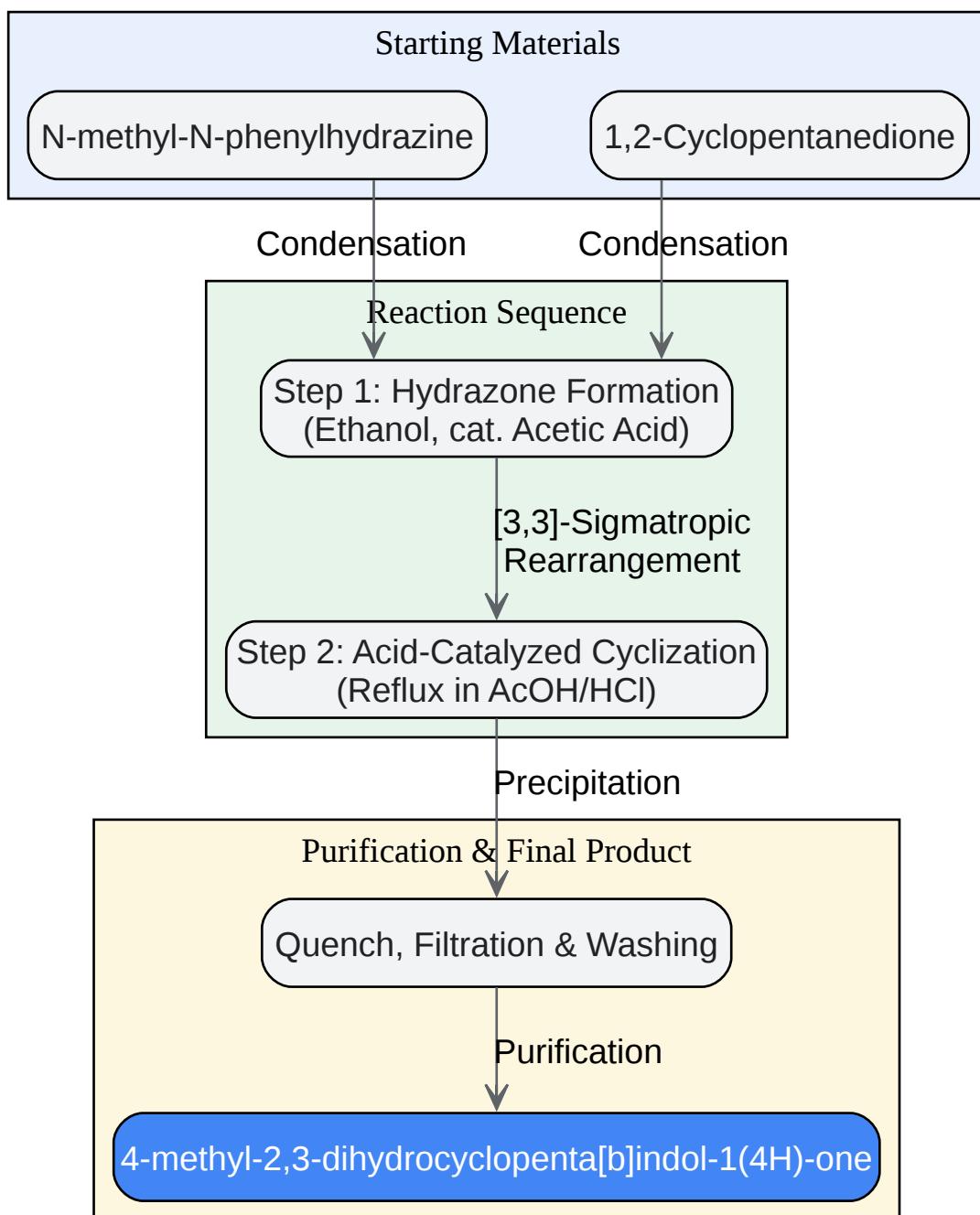
The synthesis proceeds in two conceptual steps: the formation of a hydrazone from N-methyl-N-phenylhydrazine and 1,2-cyclopentanedione, followed by an acid-catalyzed intramolecular cyclization.

Step-by-Step Methodology:

- **Hydrazone Formation:**
 - To a stirred solution of N-methyl-N-phenylhydrazine (1.1 equivalents) in ethanol, add 1,2-cyclopentanedione (1.0 equivalent).
 - Add a catalytic amount of acetic acid (e.g., 3-4 drops) to the mixture.
 - Stir the reaction at room temperature for 2-4 hours, monitoring the consumption of the dione starting material by Thin Layer Chromatography (TLC).
 - Upon completion, the resulting hydrazone may precipitate or can be isolated by removing the solvent under reduced pressure.
- **Cyclization (Indolization):**
 - Dissolve the crude hydrazone intermediate in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 4:1 v/v ratio).^[10] Alternatively, a Lewis acid catalyst such as boron trifluoride etherate in acetic acid can be employed.^[11]
 - Heat the reaction mixture to reflux (approximately 100-120°C) for 2-6 hours. The causality for using a strong acid catalyst is to facilitate the critical^[6]-sigmatropic rearrangement of the enehydrazone tautomer, which is the rate-determining step of the Fischer synthesis.
 - Monitor the reaction by TLC until the hydrazone spot is no longer visible.
 - Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. This step quenches the reaction and precipitates the solid product.

- Collect the precipitate by vacuum filtration, wash thoroughly with water to remove residual acid, and then with a cold, non-polar solvent (e.g., hexane) to remove organic impurities.
- The crude **4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram



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Caption: Proposed workflow for the Fischer Indole Synthesis of the title compound.

Spectroscopic and Structural Analysis

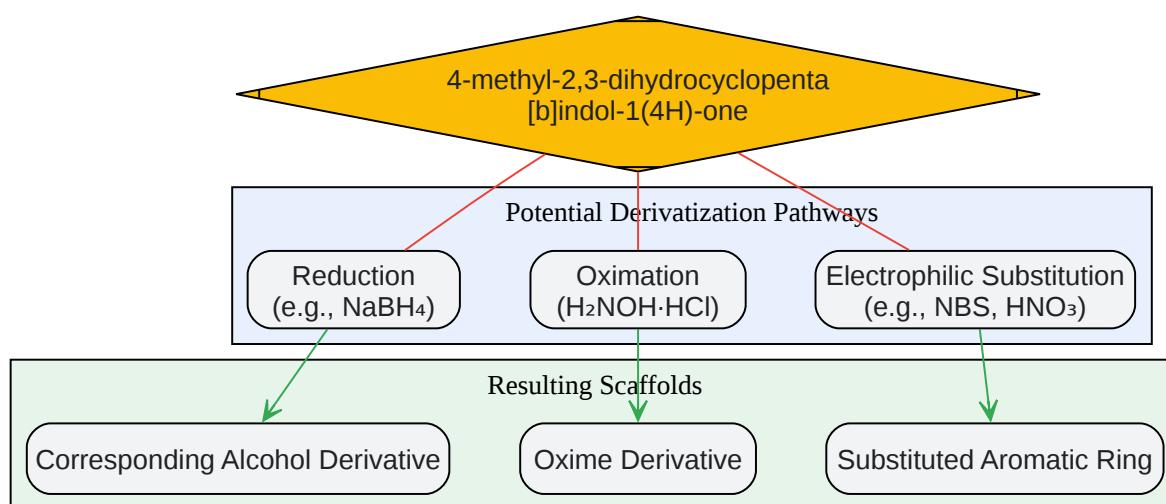
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a public database of spectra for this specific compound is limited, its characteristic features can be reliably predicted based on its chemical structure.

Technique	Predicted Features
¹ H NMR	Aromatic Region: 4 protons (multiplets) between δ 7.0-7.8 ppm. Aliphatic Region: 4 protons corresponding to the two methylene (-CH ₂ -) groups of the cyclopentanone ring, likely appearing as complex multiplets between δ 2.5-3.5 ppm. N-Methyl Group: A sharp singlet for the 3 methyl protons at approximately δ 3.7 ppm.
¹³ C NMR	Carbonyl: A signal downfield, around δ 195-205 ppm. Aromatic: 6-8 signals in the δ 110-150 ppm range. Aliphatic: 2 signals for the methylene carbons between δ 20-40 ppm. N-Methyl: A signal around δ 30-35 ppm.
IR (Infrared)	Strong, sharp C=O (ketone) stretch around 1680-1700 cm ⁻¹ . C-H stretches (aromatic and aliphatic) around 2850-3100 cm ⁻¹ . C=C aromatic ring stretches around 1450-1600 cm ⁻¹ .
Mass Spec (MS)	Expected molecular ion peak [M] ⁺ at m/z = 185.23.

Chemical Reactivity and Derivatization Potential

The title compound is a versatile intermediate due to several reactive sites, making it an ideal scaffold for building chemical libraries for drug screening.

- Reactivity at the Carbonyl Group: The ketone at the 1-position is a prime handle for modification. It can undergo nucleophilic addition reactions, be reduced to a secondary alcohol, or be converted to other functional groups like an oxime, as evidenced by the known derivative N-(4-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-ylidene)hydroxylamine.[12]
- Aromatic Ring Reactivity: The benzene portion of the indole ring is susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration), allowing for the introduction of diverse substituents to modulate electronic properties and biological activity.
- Alpha-Carbon Reactivity: The methylene carbons adjacent to the carbonyl group can be functionalized via enolate chemistry, providing another avenue for structural diversification.



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Caption: Key reactive sites and potential derivatization pathways.

The Cyclopenta[b]indole Scaffold in Drug Discovery

The true value of **4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one** is realized in its role as a precursor to potent biologically active molecules. The broader class of cyclopenta[b]indoles has been extensively investigated and validated as a source of novel anticancer agents.[13]

- **Antimicrotubule Activity:** Several synthetic cyclopenta[b]indole derivatives have been identified as novel antimicrotubule agents.^[3] They exhibit potent antineoplastic activity against leukemia cells by disrupting microtubule dynamics, inducing apoptosis, and causing cell cycle arrest.^[4] This mode of action is distinct from some conventional microtubule-targeting drugs, suggesting a potential to overcome existing resistance mechanisms.^[3]
- **Tubulin Polymerization Inhibition:** The scaffold is effective in generating tubulin polymerization inhibitors, a well-established strategy in cancer therapy.^[14]
- **Broad Antitumor Profile:** Screening of novel molecules synthesized from this core has demonstrated a promising antitumor profile against a wide panel of human cancer cell lines.^[13]

The N-methyl group in the title compound is a strategic feature. It enhances lipophilicity and prevents the formation of N-H hydrogen bonds, which can be critical for tuning a drug candidate's pharmacokinetic properties, such as cell membrane permeability and metabolic stability.

Conclusion

4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one is more than a simple chemical intermediate; it is a validated and highly valuable building block in the field of medicinal chemistry. Its straightforward, proposed synthesis via the Fischer indole reaction makes the core scaffold readily accessible. The compound's well-defined physicochemical properties and multiple points for chemical derivatization allow for the systematic exploration of structure-activity relationships. Given the proven success of the cyclopenta[b]indole class as a source of potent antineoplastic agents, this compound represents a critical starting point for researchers and drug development professionals aiming to design the next generation of targeted cancer therapeutics.

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References

- 1. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopenta[b]indoles as novel antimicrotubule agents with antileukemia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic cyclopenta[b]indoles exhibit antineoplastic activity by targeting microtubule dynamics in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Methyl-2,3-dihydrocyclopentaindol-1(4H)-one | Fernando Amat Bioimaging Research [fernandoamat.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one 97% | CAS: 50776-26-6 | AChemBlock [achemblock.com]
- 8. 50776-26-6|4-Methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one|BLD Pharm [bldpharm.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. 4-Methyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]
- 12. Compound N-(4-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-ylidene)hydroxylamine -... [chemdiv.com]
- 13. Diastereoselective Synthesis of Biologically Active Cyclopenta[b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589802#4-methyl-2-3-dihydrocyclopenta-b-indol-1-4h-one-chemical-properties]

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